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Compound of Interest

Compound Name:
3-Chloro-7-

methylbenzo[d]isoxazole

Cat. No.: B159855 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 3-Chloro-7-methylbenzo[d]isoxazole. Tailored for researchers, scientists,

and professionals in drug development, this document delves into the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the

structural elucidation of this heterocyclic compound. While experimental spectra for this specific

molecule are not readily available in public databases, this guide leverages predictive models

and comparative analysis with structurally related compounds to present a robust and

scientifically grounded interpretation of its spectroscopic profile.

Introduction to 3-Chloro-7-methylbenzo[d]isoxazole
3-Chloro-7-methylbenzo[d]isoxazole belongs to the benzisoxazole class of heterocyclic

compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a

variety of biologically active molecules. The precise substitution of a chloro group at the 3-

position and a methyl group at the 7-position of the benzisoxazole core dictates its

physicochemical properties and potential pharmacological activity. Accurate structural

confirmation through spectroscopic methods is a critical step in the synthesis and development

of new chemical entities based on this framework.

Molecular Structure and Atom Numbering
To facilitate the interpretation of spectroscopic data, a clear and consistent atom numbering

system is essential. The following diagram illustrates the structure of 3-Chloro-7-
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methylbenzo[d]isoxazole with the IUPAC numbering convention that will be used throughout

this guide.

Proposed Mass Spectral Fragmentation Pathway
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Caption: Proposed major fragmentation pathways for 3-Chloro-7-methylbenzo[d]isoxazole.

Interpretation:

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 167 and

an M+2 peak at m/z 169 with an intensity ratio of approximately 3:1, confirming the presence

of one chlorine atom.

Loss of Chlorine: A significant fragment at m/z 132 would correspond to the loss of a chlorine

radical from the molecular ion.

Cleavage of the Isoxazole Ring: Fragmentation of the isoxazole ring can lead to the

formation of various smaller ions. For instance, the loss of CO and Cl could result in a

fragment at m/z 103.

Experimental Protocols
While specific experimental data for the title compound is not provided, the following are

general, field-proven protocols for obtaining the spectroscopic data discussed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b159855?utm_src=pdf-body
https://www.benchchem.com/product/b159855?utm_src=pdf-body-img
https://www.benchchem.com/product/b159855?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR

spectrometer.

Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction.

IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution, use a

suitable solvent that does not have interfering absorptions in the regions of interest.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-

MS).

Ionization: Use Electron Ionization (EI) at 70 eV to generate positive ions.

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion

and fragment ions.

Data Interpretation: Analyze the mass spectrum to determine the molecular weight and

elucidate the fragmentation pattern.

Conclusion
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This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 3-Chloro-
7-methylbenzo[d]isoxazole. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

data, derived from established principles and comparison with analogous compounds, offer a

solid foundation for the structural characterization of this molecule. The outlined experimental

protocols provide a standardized approach for researchers to obtain and verify this data. As

with any predictive analysis, experimental verification remains the gold standard for

unequivocal structure confirmation.

References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of

Organic Compounds. John Wiley & Sons. [Link]

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to

Spectroscopy. Cengage Learning. [Link]

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial

Science and Technology (AIST), Japan. [Link]

PubChem. National Center for Biotechnology Information, U.S. National Library of Medicine.

[Link]

To cite this document: BenchChem. [Spectroscopic Characterization of 3-Chloro-7-
methylbenzo[d]isoxazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b159855#spectroscopic-data-for-3-chloro-7-
methylbenzo-d-isoxazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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